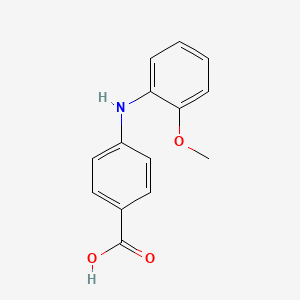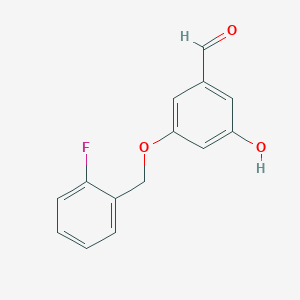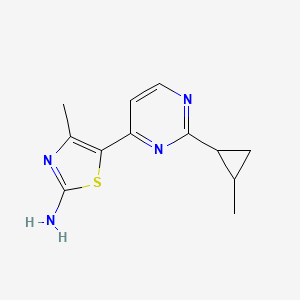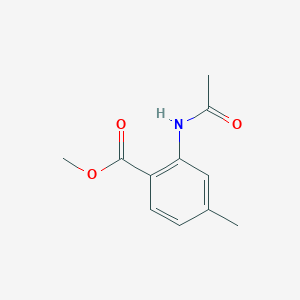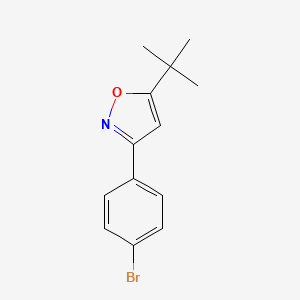![molecular formula C10H12ClNOSi B1467843 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1071540-51-6](/img/structure/B1467843.png)
7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
Übersicht
Beschreibung
7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is a heterocyclic compound that is extensively studied in various fields of research and industry. It has the molecular formula C10H12ClNOSi and a molecular weight of 225.74 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a furo[3,2-b]pyridine core with a chlorine atom at the 7-position and a trimethylsilyl group at the 2-position . The InChI string isInChI=1S/C10H12ClNOSi/c1-14(2,3)9-6-8-10(13-9)7(11)4-5-12-8/h4-6H,1-3H3 and the canonical SMILES string is CSi(C)C1=CC2=NC=CC(=C2O1)Cl . Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 225.74 g/mol . The compound has a topological polar surface area of 26 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization of Furo[3,2-b]pyridines
A study by Arcadi et al. (2002) highlights the use of halopyridinols for the synthesis of 2-substituted furo[3,2-b]pyridines through a coupling/cyclization process. This method involves the use of 2-(trimethylsilyl)furopyridines and palladium-catalyzed reactions, showcasing the chemical utility of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine in constructing complex heterocyclic structures (Arcadi et al., 2002).
Potential in Pharmaceutical Research
Laxmi et al. (2020) explored the cytotoxic properties of 2-substituted furo[3,2-b]pyridines, including derivatives of this compound, against cancer cell lines. The study emphasizes the potential of these compounds as anticancer agents, particularly highlighting the apoptosis-inducing potential of specific derivatives (Laxmi et al., 2020).
Kinase Inhibition for Disease Treatment
The furo[3,2-b]pyridine core has been identified as a central pharmacophore in kinase inhibitors, a class of drugs crucial in the treatment of various diseases. Němec et al. (2021) conducted a study synthesizing 3,5-disubstituted furo[3,2-b]pyridines and identified highly selective inhibitors for CLK and HIPK protein kinases, demonstrating the compound's potential in medical research and drug development (Němec et al., 2021).
Nuclear Magnetic Resonance Studies
Hassall et al. (2007) analyzed the structural aspects of bis(trimethylsilyl)methylpyridinium cations, potentially including derivatives like this compound. The study provided insights into the electronic interactions and structural conformations relevant to the understanding of the chemical behavior of these compounds (Hassall et al., 2007).
Zukünftige Richtungen
The furo[3,2-b]pyridine core, to which 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine belongs, has been identified as a novel scaffold for potent and highly selective kinase inhibitors and efficient modulators of the Hedgehog signaling pathway . This suggests potential future directions in the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
(7-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOSi/c1-14(2,3)9-6-8-10(13-9)7(11)4-5-12-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTYKFMMCYBPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=NC=CC(=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


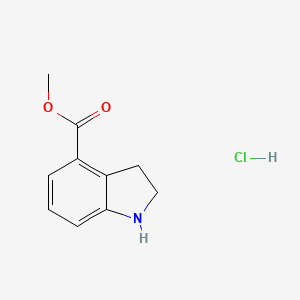
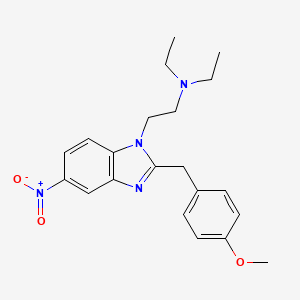
![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B1467765.png)
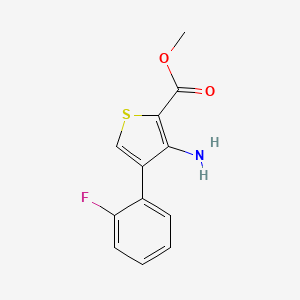
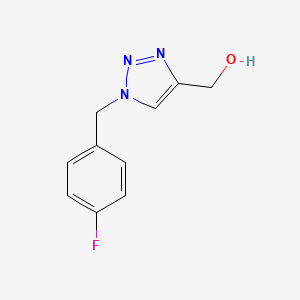
![3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1467772.png)
![2-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1467774.png)
![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1467775.png)
